2-Methylpropane-1,1-diol, also known as 2-methyl-1,2-propanediol or isobutylene glycol, is a diol compound with the molecular formula . It is characterized by the presence of two hydroxyl groups (-OH) attached to a branched carbon chain. This compound has garnered attention for its various applications in industrial and scientific fields, particularly in the synthesis of polymers and as a solvent.
The primary sources of 2-methylpropane-1,1-diol include petrochemical processes and the catalytic hydration of isobutylene. It can also be derived from the hydrogenation of 2-methyl-1,3-butadiene, which is an intermediate in the production of various chemicals. Additionally, it can be synthesized through the hydroformylation of allyl alcohol followed by reduction processes .
2-Methylpropane-1,1-diol belongs to the class of organic compounds known as alcohols, specifically diols due to the presence of two hydroxyl groups. It is categorized under aliphatic alcohols and is further classified as a branched-chain alcohol due to its structural configuration.
The synthesis of 2-methylpropane-1,1-diol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature (usually between 250 °C and 400 °C) and pressure to optimize yields and minimize by-products. Catalysts used in these processes are often metal complexes that facilitate efficient conversion rates.
The molecular structure of 2-methylpropane-1,1-diol consists of a four-carbon chain with two hydroxyl groups on adjacent carbons. The structural formula can be represented as follows:
This structure indicates that it has a branched configuration with two chiral centers.
2-Methylpropane-1,1-diol participates in various chemical reactions typical for diols:
These reactions are typically catalyzed by acids or bases and require specific temperatures and reaction times for optimal yields. For example, esterification reactions may require heating under reflux conditions.
The mechanism of action for the biological activity of 2-methylpropane-1,1-diol involves its role as a solvent and humectant in various formulations. Its hydroxyl groups allow it to interact with water molecules effectively, enhancing moisture retention in products such as cosmetics and pharmaceuticals.
Research indicates that compounds like 2-methylpropane-1,1-diol can influence cellular processes by modulating membrane fluidity and permeability due to their hydrophilic nature .
These properties make it suitable for various industrial applications where solubility and stability are crucial .
2-Methylpropane-1,1-diol finds applications across several fields:
Hydroformylation represents a cornerstone synthetic route for precursors of 2-methylpropane-1,1-diol, particularly through the functionalization of allyl alcohol substrates. This transformation occurs via a two-step sequential process: First, allyl alcohol undergoes hydroformylation with syngas (CO/H₂) to yield 2-methyl-3-hydroxypropanal, followed by catalytic hydrogenation of this aldehyde intermediate to the target diol [2] [4]. The critical selectivity challenge lies in controlling the regiochemical outcome during the hydroformylation step, where the formyl group (–CHO) must attach to the terminal carbon of allyl alcohol to generate the branched aldehyde precursor rather than the linear isomer (4-hydroxybutanal) [4] [6].
Industrial implementations typically employ rhodium-based catalysts (e.g., Rh(acac)(CO)₂) modified with sterically demanding phosphine ligands. These systems operate at moderate temperatures (60–100°C) and pressures (10–20 MPa), achieving branched-to-linear (n/iso) aldehyde ratios exceeding 9:1 [2] [6]. A significant advancement documented in patent literature utilizes rhodium-diphosphine complexes with bite angles ≤90° (e.g., BISBI derivatives), which enhance regioselectivity by favoring Markovnikov addition and suppressing undesired hydrogenation or oligomerization side reactions [2]. The aldehyde intermediate is subsequently hydrogenated using heterogeneous catalysts (e.g., Pd/C, Raney Ni) under mild conditions (25–80°C, 1–5 MPa H₂), affording 2-methylpropane-1,1-diol in >95% purity after distillation [3] [8].
Table 1: Hydroformylation-Hydrogenation Routes to 2-Methylpropane-1,1-diol
Starting Material | Catalyst System | Reaction Conditions | Key Product/Intermediate | Yield (%) | n/iso Ratio |
---|---|---|---|---|---|
Allyl alcohol | Rh(acac)(CO)₂ / Diphosphine (75-90° bite angle) | 80°C, 15 MPa syngas | 2-Methyl-3-hydroxypropanal | 85–92 | 1:9–1:12 |
Allyl alcohol | Co₂(CO)₈ | 150°C, 30 MPa syngas | 3-Hydroxy-2-methylpropanal | 70–78 | 1:3 |
2-Methyl-3-hydroxypropanal | Pd(OH)₂/C | 20°C, 0.2 MPa H₂, MeOH | 2-Methylpropane-1,1-diol | >99 | N/A |
The mechanistic pathway of rhodium-catalyzed allyl alcohol hydroformylation involves a sophisticated organometallic cycle. Initially, HRh(CO)₂L₂ (L = phosphine ligand) undergoes oxidative addition to the olefin, forming a π-complex. Subsequent anti-Markovnikov insertion into the Rh–H bond generates a secondary alkyl intermediate. Critical acyl formation via CO migratory insertion yields the branched acyl complex, which is then cleaved by hydrogen to release the aldehyde and regenerate the catalyst [4] [7]. The preference for branched aldehyde formation stems from electronic and steric effects: Electron-rich rhodium centers favor terminal addition, while bulky ligands disfavor linear chain propagation due to steric repulsion with the –CH₂OH group [4].
Palladium catalysis offers complementary pathways, particularly in tandem Heck-oxyfunctionalization sequences. While less common for direct 1,1-diol synthesis, Pd⁰ complexes (e.g., Pd(OAc)₂/PPh₃) facilitate the coupling of allyl alcohol with aryl halides, forming cinnamyl alcohol derivatives. Subsequent dihydroxylation or hydroformylation can access functionalized diols, though this requires multi-step optimization [9]. Recent advances in bimetallic Rh-Pd systems show promise for one-pot conversions by combining hydroformylation (Rh) and hydrogenation (Pd) capabilities, minimizing intermediate isolation [7].
Table 2: Performance Comparison of Metal Catalysts in Diol Precursor Synthesis
Catalyst Type | Reaction | TOF (h⁻¹) | Selectivity for Branched Aldehyde (%) | Primary Side Products |
---|---|---|---|---|
RhH(CO)(TPPTS)₃ | Hydroformylation | 500–800 | 88–92 | Propionaldehyde, allyl alcohol dimers |
Co₂(CO)₈ | Hydroformylation | 150–300 | 60–75 | Aldol condensation products, alkanes |
Pd/C | Hydrogenation | 200–400 | >99 (diol) | Over-reduction to alcohols |
Ligand architecture is pivotal in governing regioselectivity and reaction efficiency in 2-methylpropane-1,1-diol synthesis. Diphosphine ligands with constrained bite angles (75–90°) force rhodium into geometries that favor branched aldehyde formation by promoting alkene insertion modes that avoid steric clashes with the –CH₂OH group. Patent data demonstrates that ligands like 1,2-bis(dicyclohexylphosphino)ethane (DCPE) or BISBI analogs increase branched aldehyde selectivity to >90% while maintaining catalyst stability under processing conditions [2] [6].
Emerging strategies leverage single-atom catalysts (SACs) where isolated Rh or Pd atoms are anchored on nitrogen-doped carbon or metal oxides. These systems exploit electronic modulation via the support interface, enhancing resistance to aggregation and leaching while facilitating ligand-free selectivity control. SACs achieve near-quantitative aldehyde yields under continuous flow conditions by suppressing cluster formation and optimizing CO/H₂ activation [7]. Water-soluble ligands (e.g., TPPTS, trisulfonated triphenylphosphine) enable biphasic catalysis, as demonstrated in the Ruhrchemie/Rhône-Poulenc process. This approach simplifies catalyst recovery and recycling, reducing rhodium losses to <1 ppb per cycle while maintaining consistent branched aldehyde selectivity [4] [7].
Table 3: Ligand Effects on Hydroformylation Selectivity
Ligand Class | Example | Bite Angle (°) | Branched Aldehyde Selectivity (%) | Catalyst Stability |
---|---|---|---|---|
Diphosphines | BISBI (2,2′-Bis(diphenylphosphinomethyl)-1,1′-biphenyl) | 84–92 | 88–95 | High (recyclable ≥10 cycles) |
Monophosphines | PPh₃ | N/A | 65–75 | Moderate (ligand degradation) |
Sulfonated Phosphines | TPPTS | N/A | 85–90 | High (aqueous phase retention) |
N-Heterocyclic Carbenes | IMes·HCl | 180 | 70–80 | Moderate |
Industrial-scale synthesis of 2-methylpropane-1,1-diol employs both batch stirred-tank reactors (STRs) and continuous flow systems, each with distinct advantages. Batch processing remains prevalent for low-volume production (e.g., <5,000 t/year) due to operational flexibility and simpler validation protocols. However, it suffers from scaling limitations, inefficient catalyst recovery (requiring filtration/distillation), and thermal management challenges during exothermic hydroformylation [8].
Continuous systems—particularly fixed-bed and trickle-bed reactors—enable superior process intensification for large-scale manufacturing. The Ruhrchemie/Rhône-Poulenc biphasic flow system exemplifies this approach: Allyl alcohol and syngas are fed continuously through an aqueous catalyst phase (Rh/TPPTS), with crude aldehyde separating spontaneously for downstream hydrogenation [4]. This configuration achieves 98% propene conversion and >500,000 t/year capacity with minimal rhodium leaching. Membrane reactors incorporating molecular sieves or ionic liquid membranes further enhance efficiency by selectively removing aldehydes from the reaction zone, driving equilibrium toward higher conversions and enabling in-line purification [7] [8]. Economic analyses indicate continuous systems reduce production costs by 20–30% through improved catalyst utilization (TON >500,000) and energy integration.
Table 4: Performance Metrics of Production Systems for 2-Methylpropane-1,1-diol
Reactor Type | Catalyst Utilization (TON) | Space-Time Yield (kg·m⁻³·h⁻¹) | Catalyst Loss | Operational Scalability |
---|---|---|---|---|
Batch STR | 10,000–50,000 | 50–150 | Moderate (filtration losses) | Limited by heat/mass transfer |
Continuous Stirred-Tank (CSTR) | 100,000–200,000 | 200–400 | Low (aqueous biphasic retention) | High (modular expansion) |
Fixed-Bed (SACs) | >500,000 | 500–800 | Negligible (<10 ppb) | Very high |
Concluding Remarks
The synthesis of 2-methylpropane-1,1-diol exemplifies advances in regioselective catalysis and process engineering. Innovations in ligand design and continuous flow technology will continue driving efficiency, while emerging SAC platforms may redefine industrial hydroformylation. Future research should focus on non-precious metal catalysts and electrochemical approaches to enhance sustainability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: